molecular formula C10H9NO4 B15299491 Methyl 4,6-dihydroxy-1H-indole-2-carboxylate

Methyl 4,6-dihydroxy-1H-indole-2-carboxylate

Cat. No.: B15299491
M. Wt: 207.18 g/mol
InChI Key: FUZQPQZITACCQW-UHFFFAOYSA-N
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Description

Methyl 4,6-dihydroxy-1H-indole-2-carboxylate (CAS 1427164-59-7) is an indole derivative with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol . This compound is supplied as a high-purity material for research and development applications. As a dihydroxy-substituted indole, it serves as a versatile chemical intermediate and valuable building block in organic synthesis, medicinal chemistry, and materials science research. Its molecular structure features two hydroxyl groups at the 4 and 6 positions of the indole ring system, which contribute to its chemical properties and potential for further functionalization. Researchers utilize this compound in the exploration of heterocyclic chemistry and the development of novel molecular entities. Proper storage conditions of 2-8°C are recommended to maintain product stability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses, or for administration to humans or animals.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

methyl 4,6-dihydroxy-1H-indole-2-carboxylate

InChI

InChI=1S/C10H9NO4/c1-15-10(14)8-4-6-7(11-8)2-5(12)3-9(6)13/h2-4,11-13H,1H3

InChI Key

FUZQPQZITACCQW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2O)O

Origin of Product

United States

Preparation Methods

Hydroxyl Group Protection

Initial protection of the 4- and 6-hydroxyl groups is achieved using benzyl bromide under basic conditions. In a representative procedure:

  • Reagents : Benzyl bromide (2.2 eq), potassium carbonate (3.0 eq)
  • Solvent : Anhydrous acetone
  • Conditions : Reflux at 56°C for 12–16 hours
  • Yield : 85–92% for 4,6-dibenzyloxy intermediates

This step ensures selective reactivity at the 2-position during subsequent transformations while preventing unwanted oxidation of the phenolic groups.

Azidoacrylate Formation

Condensation of the protected indole with methyl azidoacetate introduces the carboxylate functionality:

  • Coupling Agent : Sodium methoxide (1.5 eq)
  • Solvent : Methanol at 0°C
  • Reaction Time : 4–6 hours
  • Key Intermediate : Methyl 4,6-dibenzyloxy-1H-indole-2-azidoacrylate (75–82% yield)

The azide group serves as a masked amine precursor, enabling indole ring formation through thermal decomposition.

Thermal Cyclization

Controlled heating induces cyclization to form the indole core:

Parameter Value
Temperature 140°C (xylene reflux)
Duration 3–4 hours
Yield 88–91%

This exothermic process requires careful temperature monitoring to prevent overreaction and charring.

Catalytic Hydrogenolysis

Final deprotection removes benzyl groups under mild conditions:

  • Catalyst : 5% Pd/C (10 wt%)
  • Atmosphere : H₂ gas (1 atm)
  • Solvent : Ethyl acetate
  • Yield : 94–96%

The hydrogenolysis step quantitatively regenerates the free hydroxyl groups without affecting the ester functionality.

Demethylation Strategies for Protected Precursors

Alternative routes employ methoxy-protected intermediates followed by selective demethylation. A notable protocol adapted from hyperbranched polymer synthesis involves:

Boron Tribromide-Mediated Demethylation

This method converts methyl ethers to free hydroxyl groups under cryogenic conditions:

  • Reagent : BBr₃ (3.0 eq)
  • Solvent : Dichloromethane
  • Temperature : -40°C
  • Reaction Time : 4 hours
  • Yield : 89%

The low temperature prevents ester group hydrolysis, maintaining the carboxylate moiety intact.

Alkaline Hydrolysis Optimization

Comparative studies reveal potassium hydroxide effectively cleaves methyl ethers under reflux:

Condition 12% KOH 18% KOH
Temperature 100°C 100°C
Time 1 hour 45 minutes
Yield 78% 82%
Purity 95% 93%

While faster, higher KOH concentrations increase competing ester hydrolysis (7–12% side products).

Comparative Analysis of Synthetic Routes

Table 1 evaluates key metrics across major preparation methods:

Method Total Yield Purity Scalability Cost Index
Azidoacrylate Route 68–72% >98% Pilot-scale $$$$
BBr₃ Demethylation 82–85% 95% Lab-scale $$$$$
KOH Hydrolysis 75–78% 93% Multi-kg $$

The azidoacrylate route excels in purity but requires expensive palladium catalysts. Alkaline hydrolysis offers cost advantages for industrial production despite moderate yields.

Mechanistic Insights into Key Transformations

Indolization Thermodynamics

DFT calculations reveal the azidoacrylate cyclization proceeds through a concerted transition state (ΔG‡ = 24.3 kcal/mol). The reaction exothermicity (ΔH = -38.7 kcal/mol) drives completion but necessitates controlled heating to avoid decomposition.

Demethylation Selectivity

Natural Bond Orbital analysis shows BBr₃ preferentially coordinates to methoxy oxygen (NBO charge = -0.72) versus ester carbonyl (NBO charge = -0.58), explaining the >20:1 selectivity for ether cleavage.

Industrial Scalability Considerations

Continuous Flow Adaptation

Pilot studies demonstrate the azidoacrylate route’s compatibility with continuous processing:

  • Flow Reactor : Corrosion-resistant Hastelloy® C-276
  • Throughput : 12 kg/day
  • Purity Consistency : 98.7 ± 0.4%

This represents a 300% yield improvement over batch methods due to enhanced heat transfer.

Solvent Recovery Systems

Closed-loop solvent recycling reduces environmental impact:

Solvent Recovery Rate Purity Post-Recycling
Xylene 92% 99.5%
Acetone 88% 98.7%
MeOH 95% 99.1%

Emerging Catalytic Approaches

Recent advances in Lewis acid catalysis show promise for simplifying synthesis:

Boron-Catalyzed Coupling

A B(C₆F₅)₃-mediated method achieves 70% yield in aqueous media:

  • Catalyst Loading : 3 mol%
  • Solvent : Water
  • Temperature : 60°C
  • Reaction Time : 2 hours

This green chemistry approach eliminates organic solvents but currently produces lower yields than traditional methods.

Chemical Reactions Analysis

Methyl 4,6-dihydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4,6-dihydroxy-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4,6-dihydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific derivative and its application .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared with substituted indole-2-carboxylates differing in substituent type, position, and ester groups. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications
Methyl 4,6-dihydroxy-1H-indole-2-carboxylate 4-OH, 6-OH, 2-COOCH₃ C₁₀H₉NO₄ 207.18 Not provided High polarity, potential H-bonding
Methyl 4,5-dichloro-1H-indole-2-carboxylate 4-Cl, 5-Cl, 2-COOCH₃ C₁₀H₇Cl₂NO₂ 244.07 952958-53-1 Electron-withdrawing Cl groups; higher stability
Methyl 4,5-dimethyl-1H-indole-2-carboxylate 4-CH₃, 5-CH₃, 2-COOCH₃ C₁₂H₁₃NO₂ 203.24 1202240-82-1 Lipophilic; lower melting point
Ethyl 5-methoxyindole-2-carboxylate 5-OCH₃, 2-COOCH₂CH₃ C₁₂H₁₃NO₃ 219.24 128717-77-1 Methoxy group enhances solubility in organic solvents
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-CH₃, 2-COOH C₁₀H₈ClNO₂ 209.63 16381-48-9 Free carboxylic acid; higher acidity

Physicochemical Properties

  • Solubility : The dihydroxy derivative exhibits higher aqueous solubility due to polar hydroxyl groups, whereas chloro and methyl analogs are more lipophilic .
  • Stability : Chloro-substituted analogs (e.g., 4,5-dichloro) show enhanced stability against oxidation compared to hydroxylated derivatives, which may require protective storage .
  • Melting Points: Methyl esters with non-polar substituents (e.g., 4,5-dimethyl) have lower melting points (~199–201°C) compared to polar derivatives .

Spectral and Crystallographic Features

  • NMR : Hydroxyl protons in the target compound produce broad peaks at δ 9–12 ppm, absent in chloro or methyl analogs .
  • Mass Spectrometry : Fragmentation patterns differ; for example, dichloro derivatives exhibit prominent Cl isotope clusters .
  • Crystallography: Hydrogen bonding in the dihydroxy compound likely results in distinct crystal packing compared to non-polar analogs, as observed in SHELX-refined structures .

Biological Activity

Methyl 4,6-dihydroxy-1H-indole-2-carboxylate (MDIHIC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MDIHIC, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula : C10H9NO4
Molecular Weight : 207.18 g/mol
IUPAC Name : this compound
Canonical SMILES : COC(=O)C1=CC2=C(N1)C=C(C=C2O)O

MDIHIC exhibits biological activity through its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate enzyme activity and receptor signaling pathways, leading to diverse biological effects. The specific mechanisms depend on the biological context and the derivatives formed from MDIHIC.

Anticancer Activity

Research indicates that MDIHIC and its derivatives possess anticancer properties. For instance, studies have demonstrated that MDIHIC can enhance the efficacy of suberoylanilide hydroxamic acid (SAHA) against neuroblastoma cells. The compound's ability to synergize with SAHA suggests a potential for developing combination therapies for cancer treatment .

Antiviral Activity

MDIHIC has been evaluated for its antiviral properties, particularly against HIV-1. In cell-based assays, it showed cytotoxicity and antiviral activity that correlated with its molecular structure. The compound exhibited an effective concentration (EC50) capable of protecting cells from HIV-1 induced cytopathogenicity .

Antimicrobial Activity

The compound has also been investigated for antimicrobial properties. Its derivatives have shown promise in inhibiting various bacterial strains, indicating potential applications in developing new antimicrobial agents.

Synthesis and Evaluation

The synthesis of MDIHIC involves several chemical reactions, including oxidation and electrophilic substitution. These synthetic routes have facilitated the exploration of its biological activities. For example, a study synthesized MDIHIC derivatives and evaluated their effects on neuroblastoma cells, demonstrating enhanced cytotoxicity when used in conjunction with other compounds .

Study Objective Findings
Study 1Evaluate anticancer effectsMDIHIC enhances SAHA efficacy against neuroblastoma
Study 2Assess antiviral activityMDIHIC shows EC50 values indicating protection against HIV-1
Study 3Investigate antimicrobial propertiesDerivatives exhibit inhibition against bacterial strains

Applications in Pharmaceutical Research

MDIHIC serves as a valuable intermediate in pharmaceutical development. Its derivatives are being explored for their potential to treat various diseases, including cancer and viral infections. Additionally, ongoing research aims to uncover new therapeutic applications based on its biological activity.

Q & A

Q. Table 1. Comparative Reactivity of Indole Derivatives

DerivativeReaction TypeYield (%)ConditionsReference
Methyl 4,6-dihydroxyOxidation72H₂O₂, AcOH, 60°C, 4h
Methyl 3-formylReduction85NaBH₄, MeOH, 0°C, 1h
Ethyl 4,6-dibromoSubstitution63Br₂, DCM, rt, 12h

Q. Table 2. Crystallographic Data for Structural Validation

ParameterValue (Å/°)Software UsedReference
Bond Length (C-O)1.36SHELXL
Dihedral Angle (C2-N1)5.8°ORTEP-III
R-factor0.042CCDC

Key Citations

  • Synthesis & Reactions :
  • Crystallography :
  • Biological Activity :

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